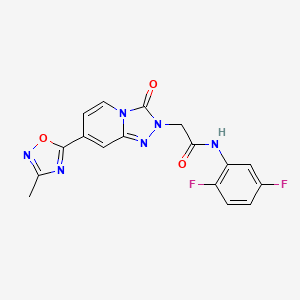

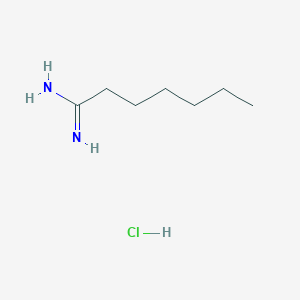

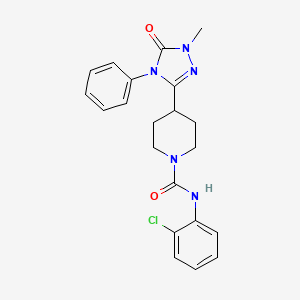

![molecular formula C22H21N5OS B2490744 4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034298-07-0](/img/structure/B2490744.png)

4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like this compound often involves multi-step reactions. For example, Prabakaran et al. (2012) describe a method for synthesizing pyrazole-carboxamide derivatives using TBTU-mediated synthesis, which could be relevant for the pyrazole component of the target compound (Prabakaran, Khan, & Jin, 2012). Furthermore, Chouhan and Alper (2009) discuss a one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process, which might be applicable in constructing the complex framework of the target molecule (Chouhan & Alper, 2009).

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by its ring systems and the spatial arrangement of its functional groups. The presence of a pyrazole ring, a benzothiazole unit, and a dihydroisoquinoline moiety would contribute to its three-dimensional structure, potentially influencing its reactivity and interactions. X-ray crystallography and NMR spectroscopy are typical methods used to elucidate molecular structures. For instance, Kumara et al. (2018) employed X-ray crystallography to determine the structure of a pyrazole derivative, providing insights into the conformation and molecular geometry that could be relevant for analyzing the target compound (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole ring, known for its nucleophilicity, might engage in various reactions, including cycloadditions and substitutions. The benzothiazole and dihydroisoquinoline portions could also partake in electrophilic aromatic substitution reactions due to the presence of electron-rich nitrogen atoms. Studies such as those by Bogza et al. (2005) on pyrazoloisoquinoline derivatives offer insights into possible reactions and pathways relevant to the target compound (Bogza et al., 2005).

Mechanism of Action

Target of Action

The primary target of the compound 4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound interacts with NAMPT, acting as a potent activator . This interaction enhances the catalytic activity of NAMPT, thereby increasing the production of NAD+ .

Biochemical Pathways

The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for recycling NAD+ from nicotinamide, ensuring a constant supply of NAD+ for crucial biological processes .

Pharmacokinetics

It is noted that the compound’s lipophilicity was modulated to attenuate its direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may have been optimized to enhance its bioavailability and reduce potential drug-drug interactions.

Result of Action

The activation of NAMPT by the compound leads to an increase in the production of NAD+ . This can have various molecular and cellular effects, given the crucial role of NAD+ in numerous biological processes, including energy metabolism and cellular aging .

properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS/c1-14-24-20-9-17(7-8-21(20)29-14)25-22(28)27-12-15-5-3-4-6-18(15)19(13-27)16-10-23-26(2)11-16/h3-11,19H,12-13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVPFRRXWAQCKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

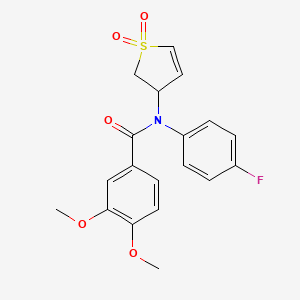

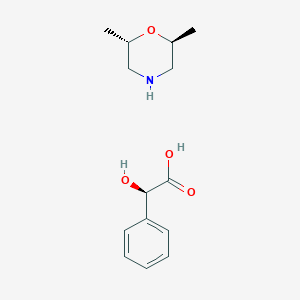

![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)

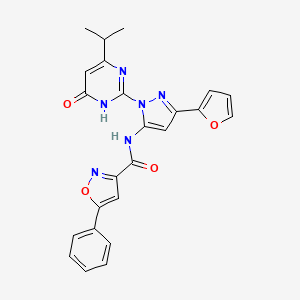

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)